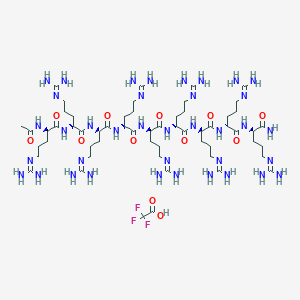

ALX 40-4C Trifluoroacetate

Description

Properties

Molecular Formula |

C58H114F3N37O12 |

|---|---|

Molecular Weight |

1578.8 g/mol |

IUPAC Name |

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C56H113N37O10.C2HF3O2/c1-29(94)85-31(12-3-21-77-49(60)61)40(96)87-33(14-5-23-79-51(64)65)42(98)89-35(16-7-25-81-53(68)69)44(100)91-37(18-9-27-83-55(72)73)46(102)93-38(19-10-28-84-56(74)75)47(103)92-36(17-8-26-82-54(70)71)45(101)90-34(15-6-24-80-52(66)67)43(99)88-32(13-4-22-78-50(62)63)41(97)86-30(39(57)95)11-2-20-76-48(58)59;3-2(4,5)1(6)7/h30-38H,2-28H2,1H3,(H2,57,95)(H,85,94)(H,86,97)(H,87,96)(H,88,99)(H,89,98)(H,90,101)(H,91,100)(H,92,103)(H,93,102)(H4,58,59,76)(H4,60,61,77)(H4,62,63,78)(H4,64,65,79)(H4,66,67,80)(H4,68,69,81)(H4,70,71,82)(H4,72,73,83)(H4,74,75,84);(H,6,7)/t30-,31-,32-,33-,34-,35-,36-,37-,38-;/m1./s1 |

InChI Key |

STEYCYYSAJDKSK-XZBLODPISA-N |

Isomeric SMILES |

CC(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N.C(=O)(C(F)(F)F)O |

sequence |

One Letter Code: Ac-d-Arg-d-Arg-d-Arg-d-Arg-d-Arg-d-Arg-d-Arg-d-Arg-d-Arg-NH2 |

Origin of Product |

United States |

Foundational & Exploratory

ALX 40-4C Trifluoroacetate: A Technical Guide to its Dual Antagonistic Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

ALX 40-4C trifluoroacetate (B77799) is a synthetic nona-D-arginine amide peptide that functions as a potent and competitive antagonist of two distinct G protein-coupled receptors (GPCRs): the C-X-C chemokine receptor type 4 (CXCR4) and the apelin receptor (APJ).[1][2][3][4] Its primary mechanism of action involves direct binding to these receptors, thereby blocking the interaction of their endogenous ligands—stromal cell-derived factor-1 (SDF-1/CXCL12) for CXCR4 and apelin for APJ.[2][5] This antagonism abrogates the downstream signaling pathways responsible for a variety of cellular processes, including cell migration, proliferation, and survival. Notably, its ability to inhibit CXCR4 has been extensively studied in the context of HIV-1 entry, as CXCR4 serves as a major co-receptor for X4-tropic strains of the virus.[5] This guide provides an in-depth overview of the mechanism of action of ALX 40-4C, supported by quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling cascades and experimental workflows.

Quantitative Data Summary

The biological activity of ALX 40-4C trifluoroacetate has been characterized through various in vitro assays, yielding key quantitative parameters that define its potency and efficacy as a dual receptor antagonist.

| Target Receptor | Ligand | Assay Type | Parameter | Value | Cell Line/System | Reference |

| CXCR4 | SDF-1 (CXCL12) | Competitive Binding | Kᵢ | 1 µM | Not Specified | [2] |

| CXCR4 | SDF-1 (CXCL12) | Calcium Mobilization | IC₅₀ | ~20 nM | Peripheral Blood Lymphocytes (PBLs) | [2] |

| APJ | Apelin-13 | Competitive Binding | IC₅₀ | 2.9 µM | HEK293 cells expressing APJ | [2] |

| Virus Strain | Assay Type | Parameter | Value | Reference |

| HIV-1 NL4-3, NC10 | Anti-HIV-1 Activity | EC₅₀ | 0.34 ± 0.04 µg/mL, 0.37 ± 0.01 µg/mL | [6] |

| HIV-1 HXB2, HC43 | Anti-HIV-1 Activity | EC₅₀ | 0.18 ± 0.11 µg/mL, 0.06 ± 0.02 µg/mL | [6] |

| IIIB isolate | HIV-1 gp120/APJ-mediated cell fusion | IC₅₀ | 3.41 µM | [6] |

| 89.6 isolate | HIV-1 gp120/APJ-mediated cell fusion | IC₅₀ | 3.1 µM | [6] |

| General | Cytotoxicity | CC₅₀ | 21 µg/mL | [6] |

Core Mechanism of Action

ALX 40-4C functions as a competitive antagonist at both the CXCR4 and APJ receptors. Its highly cationic nature, conferred by the nine D-arginine residues, is crucial for its interaction with the negatively charged extracellular domains of these receptors.

CXCR4 Antagonism

The primary mechanism of ALX 40-4C on CXCR4 involves its direct binding to the receptor, which sterically hinders the binding of the natural ligand, CXCL12, as well as the HIV-1 envelope glycoprotein (B1211001) gp120.[5] Specifically, ALX 40-4C interacts with the second extracellular loop (ECL2) of CXCR4, a critical region for both CXCL12 binding and HIV-1 co-receptor function.[5] By occupying this site, ALX 40-4C prevents the necessary conformational changes in CXCR4 that are required to initiate downstream signaling and viral fusion.[5]

The binding of CXCL12 to CXCR4 typically activates Gαi-protein coupling, leading to the activation of multiple intracellular signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt and phospholipase C (PLC) pathways, which result in calcium mobilization and the activation of mitogen-activated protein kinases (MAPKs).[1][7][8] These pathways are integral to cell migration, proliferation, and survival. ALX 40-4C's competitive inhibition of CXCL12 binding effectively blocks these downstream effects.[2]

APJ Antagonism

In addition to its well-characterized effects on CXCR4, ALX 40-4C also acts as an antagonist of the APJ receptor.[2][5] The endogenous ligand for APJ is apelin, and the apelin/APJ system is involved in various physiological processes, including cardiovascular regulation and angiogenesis.[9] Similar to its action on CXCR4, ALX 40-4C competitively inhibits the binding of apelin to the APJ receptor.[2]

Apelin binding to APJ can activate both Gαi and Gαq proteins, leading to the inhibition of adenylyl cyclase and the activation of PLC, PI3K, and nitric oxide synthase (NOS) pathways.[10][11] By blocking apelin binding, ALX 40-4C can modulate these signaling cascades. This off-target activity should be taken into consideration when interpreting experimental results involving ALX 40-4C.[5]

Signaling Pathway Diagrams

Experimental Protocols

Competitive Binding Assay (Flow Cytometry-Based)

This assay quantifies the ability of ALX 40-4C to compete with a fluorescently labeled ligand for binding to CXCR4 expressed on the surface of living cells.[12]

Materials:

-

CXCR4-expressing cells (e.g., Jurkat cells)

-

Assay Buffer (e.g., HBSS with 20 mM HEPES)

-

Fluorescently-labeled CXCL12 (e.g., CXCL12-AF647)

-

This compound

-

96-well U-bottom plate

-

Flow cytometer

Procedure:

-

Cell Preparation: Harvest CXCR4-expressing cells and wash them with Assay Buffer. Resuspend the cells in Assay Buffer to a concentration of 2 x 10^6 cells/mL.

-

Compound Dilution: Prepare a serial dilution of ALX 40-4C in Assay Buffer to achieve a range of concentrations for testing.

-

Assay Setup: Add 50 µL of the cell suspension to each well of a 96-well plate. Add 50 µL of the serially diluted ALX 40-4C or vehicle control to the respective wells.

-

Incubation with Competitor: Incubate the plate for 15 minutes at room temperature, protected from light.

-

Addition of Labeled Ligand: Add 50 µL of fluorescently-labeled CXCL12 solution to all wells. The final concentration of the labeled ligand should be at or below its Kd for CXCR4.

-

Incubation: Incubate for 30-60 minutes at room temperature, protected from light.

-

Washing: Centrifuge the plate at 300 x g for 3 minutes. Aspirate the supernatant and resuspend the cells in 200 µL of ice-cold Wash Buffer. Repeat the wash step.

-

Flow Cytometry Analysis: Acquire data on a flow cytometer, measuring the fluorescence intensity of the cell population.

-

Data Analysis: The reduction in fluorescence signal in the presence of ALX 40-4C indicates displacement of the labeled ligand. Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the concentration of ALX 40-4C and fitting the data to a dose-response curve.[3]

Calcium Mobilization Assay

This functional assay measures the ability of ALX 40-4C to inhibit the increase in intracellular calcium concentration induced by the binding of CXCL12 to CXCR4.[5]

Materials:

-

CXCR4-expressing cells

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay Buffer

-

CXCL12

-

This compound

-

96-well black-walled, clear-bottom plate

-

Fluorometric imaging plate reader (FLIPR) or equivalent instrument

Procedure:

-

Cell Plating: Seed CXCR4-expressing cells into a 96-well plate and allow them to adhere overnight.

-

Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's instructions, typically involving a 30-60 minute incubation at 37°C.[5]

-

Washing: Wash the cells to remove excess extracellular dye.[5]

-

Pre-treatment with Antagonist: Add various concentrations of ALX 40-4C to the wells and incubate for a defined period (e.g., 15-30 minutes).[5]

-

Baseline Reading: Establish a baseline fluorescence reading for 10-20 seconds using the plate reader.[5]

-

Agonist Stimulation: Add a pre-determined concentration of CXCL12 to stimulate the cells.

-

Fluorescence Measurement: Immediately record the change in fluorescence intensity over time (typically 1-3 minutes).[5]

-

Data Analysis: The inhibition of the calcium flux by ALX 40-4C is used to determine its IC₅₀ value.

HIV-1 Entry Assay

This assay assesses the ability of ALX 40-4C to inhibit the entry of X4-tropic HIV-1 strains into target cells.

Materials:

-

Target cells expressing CD4 and CXCR4 (e.g., MT-2 cells)

-

X4-tropic HIV-1 virus stock

-

This compound

-

Cell culture medium

-

p24 antigen ELISA kit

Procedure:

-

Cell Plating: Plate target cells in a suitable multi-well plate.

-

Pre-treatment: Pre-incubate the cells with various concentrations of ALX 40-4C for a short period.

-

Infection: Add the X4-tropic HIV-1 virus stock to the wells.

-

Incubation: Incubate the infected cells for a period sufficient to allow for viral replication (typically several days).

-

Quantification of Infection: Collect the cell culture supernatant and quantify the amount of HIV-1 p24 antigen using an ELISA kit.

-

Data Analysis: The reduction in p24 antigen levels in the presence of ALX 40-4C is indicative of the inhibition of viral entry. Calculate the EC₅₀ value from the dose-response curve.

Conclusion

This compound is a valuable research tool characterized by its dual antagonism of the CXCR4 and APJ receptors. Its mechanism of action is centered on competitive binding to these receptors, leading to the blockade of their respective downstream signaling pathways. This inhibitory action has significant implications for studies in virology, particularly HIV-1 research, as well as in cancer biology and cardiovascular research. The experimental protocols and data presented in this guide provide a comprehensive foundation for researchers to effectively utilize ALX 40-4C in their investigations of CXCR4 and APJ receptor function and to explore its potential as a therapeutic lead compound.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. cusabio.com [cusabio.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]

The Role of ALX 40-4C Trifluoroacetate in HIV-1 Replication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ALX 40-4C trifluoroacetate (B77799), a pioneering CXCR4 antagonist, and its role in the inhibition of Human Immunodeficiency Virus Type 1 (HIV-1) replication. ALX 40-4C, a synthetic peptide, functions as a potent and specific entry inhibitor, targeting the C-X-C chemokine receptor type 4 (CXCR4), a critical co-receptor for T-cell tropic (X4) strains of HIV-1. This document details the mechanism of action, summarizes in vitro efficacy and cytotoxicity data, provides detailed experimental protocols for its evaluation, and visualizes key biological pathways and experimental workflows. Although its clinical development for HIV-1 was not pursued to late stages, the study of ALX 40-4C has been instrumental in validating the concept of co-receptor inhibition as a viable antiretroviral strategy.

Introduction

The entry of HIV-1 into host cells is a complex process initiated by the binding of the viral envelope glycoprotein (B1211001) gp120 to the CD4 receptor on the surface of target cells, such as T-helper lymphocytes and macrophages.[1] This initial interaction triggers conformational changes in gp120, unmasking a binding site for a co-receptor, which is typically either CCR5 or CXCR4.[1] While CCR5-tropic (R5) viruses are more common in early-stage infection, CXCR4-tropic (X4) strains often emerge in later stages and are associated with a more rapid disease progression.[2] ALX 40-4C was among the first CXCR4 inhibitors to be evaluated in human clinical trials for anti-HIV-1 therapy.[1][3] This guide explores the fundamental aspects of ALX 40-4C's anti-HIV-1 activity.

Mechanism of Action

The principal mechanism by which ALX 40-4C inhibits HIV-1 replication is through competitive antagonism of the CXCR4 co-receptor.[1] As a small peptide antagonist, ALX 40-4C directly binds to the second extracellular loop of the CXCR4 receptor.[1][4] This binding sterically hinders the interaction between the V3 loop of the viral gp120 and the host cell co-receptor, a crucial step for viral fusion and subsequent entry into the cell.[4] By blocking this interaction, ALX 40-4C effectively halts the viral lifecycle at an early and critical stage.[1]

Beyond its role in HIV-1 entry, the CXCR4 receptor is the natural ligand for stromal cell-derived factor-1 (SDF-1 or CXCL12), a chemokine that plays a vital role in cellular trafficking, proliferation, and survival.[5] ALX 40-4C also inhibits the binding of SDF-1 to CXCR4, thereby disrupting downstream signaling pathways.[5][6]

Data Presentation

The following tables summarize the in vitro efficacy and cytotoxicity of ALX 40-4C against various strains of HIV-1.

| Table 1: In Vitro Anti-HIV-1 Efficacy of ALX 40-4C | | :--- | :--- | | HIV-1 Strain | EC50 (µg/mL) | | HIV-1 NL4-3 | 0.34 ± 0.04 | | HIV-1 NC10 | 0.37 ± 0.01 | | HIV-1 HXB2 | 0.18 ± 0.11 | | HIV-1 HC43 | 0.06 ± 0.02 | | HIV-1 NL4-3 env | 0.38 ± 0.01 | | HIV-1 NC10 env | 0.40 ± 0.0 | | HIV-1 HXB2 env | 1.34 ± 0.06 | | HIV-1 HC43 env | 1.02 ± 0.29 |

EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication. Data compiled from MedchemExpress.[7]

| Table 2: Cytotoxicity of ALX 40-4C | | :--- | :--- | | Parameter | Concentration (µg/mL) | | CC50 (50% cytotoxic concentration) | 21 |

CC50 is the concentration of the drug that causes a 50% reduction in cell viability. Data compiled from MedchemExpress.[7]

| Table 3: Inhibitory Activity against Chemokine Receptor Binding | | :--- | :--- | | Target | Inhibitory Constant (Ki) / IC50 | | SDF-1 binding to CXCR4 | Ki: 1 µM | | APJ receptor | IC50: 2.9 µM |

Ki is the inhibition constant, and IC50 is the half-maximal inhibitory concentration. Data compiled from MedchemExpress and Benchchem.[5][7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of ALX 40-4C.

Multi-Round HIV-1 Replication Inhibition Assay

This protocol is designed to assess the ability of ALX 40-4C to inhibit the replication of X4-tropic HIV-1 strains over multiple rounds of infection in a susceptible T-cell line.

Materials:

-

Susceptible T-cell line (e.g., MT-2, Jurkat)

-

Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[1]

-

X4-tropic HIV-1 strain (e.g., NL4-3, HXB2)

-

ALX 40-4C trifluoroacetate

-

96-well cell culture plates

-

HIV-1 p24 antigen ELISA kit

Procedure:

-

Cell Seeding: Seed the T-cell line in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium.

-

Compound Preparation: Perform serial dilutions of ALX 40-4C in culture medium to achieve final concentrations ranging from approximately 0.01 µg/mL to 10 µg/mL.[1]

-

Treatment: Add 50 µL of each drug dilution to the appropriate wells in triplicate. Include wells with medium only as a no-drug control.

-

Infection: Add 50 µL of diluted HIV-1 virus stock to each well (except for the uninfected control wells). The final volume in each well should be 200 µL.[1]

-

Incubation: Incubate the plate for 4-7 days at 37°C in a 5% CO2 incubator.[1]

-

Supernatant Harvest: After the incubation period, carefully collect 100 µL of the culture supernatant from each well. To inactivate the virus, add Triton X-100 to a final concentration of 0.5%.[1]

-

p24 ELISA: Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial p24 ELISA kit, following the manufacturer's instructions.[1]

-

Data Analysis: Calculate the percentage of inhibition of viral replication for each drug concentration relative to the no-drug control. Determine the 50% effective concentration (EC50) from the dose-response curve.

Single-Round HIV-1 Entry Assay

This assay measures the inhibition of a single round of viral entry using a genetically engineered cell line that expresses luciferase upon successful HIV-1 infection.

Materials:

-

HeLa-derived indicator cell line (e.g., TZM-bl) harboring integrated luciferase and lacZ reporter genes under the transcriptional control of the HIV-1 LTR.

-

Culture Medium: DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.[1]

-

HIV-1 virus stock

-

This compound

-

DEAE-dextran

-

Commercial luciferase assay system

Procedure:

-

Cell Seeding: Seed TZM-bl cells in a 96-well plate.

-

Compound and Virus Preparation: Prepare serial dilutions of ALX 40-4C. Mix the compound dilutions with the HIV-1 virus stock.

-

Infection: Add 100 µL of the virus-compound mixture to the cells. Include DEAE-dextran at a final concentration of 20 µg/mL to enhance infectivity.[1]

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[1]

-

Luciferase Assay: After incubation, remove the culture medium. Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's protocol. Read the luminescence on a microplate luminometer.[1]

-

Data Analysis: Calculate the percentage of inhibition of viral entry and determine the IC50 value.

Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxicity of ALX 40-4C.

Materials:

-

Cell line used in the antiviral assays

-

Culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

-

Cell Seeding and Treatment: Prepare a 96-well plate with cells and serial dilutions of ALX 40-4C as described in the antiviral assays, but without adding the virus.

-

Incubation: Incubate the plate for the same duration as the corresponding antiviral assay.[1]

-

MTT Addition: Add 20 µL of MTT solution to each well.[1]

-

Incubation: Incubate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[1]

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[1]

-

Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the no-drug control. Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.[1]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of ALX 40-4C and the general workflow for its in vitro evaluation.

Caption: Mechanism of ALX 40-4C inhibition of HIV-1 entry.

Caption: General workflow for in vitro anti-HIV-1 activity assessment.

Conclusion

This compound is a historically significant compound in the development of antiretroviral therapies. As one of the first CXCR4 antagonists to be tested in humans for HIV-1, it provided crucial proof-of-concept for co-receptor inhibition as a therapeutic strategy.[3][4] While it did not advance to late-stage clinical development for HIV-1, the knowledge garnered from its study has been invaluable for the subsequent development of other CXCR4 antagonists.[4] The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in the study of HIV-1 entry inhibitors and the role of the CXCR4 co-receptor in viral replication.

References

ALX 40-4C Trifluoroacetate: An In-depth Technical Guide to its Antagonism of the APJ Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ALX 40-4C Trifluoroacetate (B77799) is a synthetic peptide that has been identified as a dual antagonist of the C-X-C chemokine receptor type 4 (CXCR4) and the apelin receptor (APJ). While its role as a CXCR4 inhibitor in the context of HIV-1 entry is well-documented, its activity as an APJ receptor antagonist presents a valuable tool for investigating the physiological and pathophysiological roles of the apelin-APJ system. This technical guide provides a comprehensive overview of ALX 40-4C's effects on the APJ receptor, including its binding affinity, mechanism of action, and the downstream signaling consequences of its antagonistic activity. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting the apelin/APJ signaling pathway.

Introduction to the Apelin/APJ System

The apelin/APJ system is a crucial signaling pathway involved in a wide array of physiological processes, including cardiovascular function, fluid homeostasis, angiogenesis, and energy metabolism.[1][2] The APJ receptor, a G protein-coupled receptor (GPCR), is activated by the endogenous peptide ligand, apelin.[3][4] The binding of apelin to the APJ receptor triggers a cascade of intracellular signaling events, primarily through the Gαi subunit, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[2] Downstream signaling pathways activated by the apelin/APJ system include the phosphatidylinositol 3-kinase (PI3K)/Akt and the extracellular signal-regulated kinase (ERK) pathways, which are involved in cell survival, proliferation, and migration.[1][5]

ALX 40-4C Trifluoroacetate as an APJ Receptor Antagonist

ALX 40-4C is a small peptide inhibitor that has been shown to act as an antagonist of the APJ receptor.[6][7] Its chemical structure is N-alpha-acetyl-nona-D-arginine amide.[8] The trifluoroacetate salt is the common commercially available form.[9][10]

Quantitative Data

The antagonistic potency of this compound at the APJ receptor has been quantified in various in vitro assays. The following table summarizes the key quantitative data.

| Parameter | Value | Cell Line/System | Reference |

| IC50 | 2.9 µM | Cells expressing APJ receptor | [6][11] |

| Ki (for CXCR4) | 1 µM | Cells expressing CXCR4 | [6] |

Note: While the primary focus of this guide is the APJ receptor, the binding affinity for CXCR4 is included for a comprehensive understanding of ALX 40-4C's dual antagonism.

Mechanism of Action

ALX 40-4C competitively binds to the APJ receptor, thereby preventing the binding of the endogenous ligand, apelin.[6] This blockade of ligand binding inhibits the conformational changes in the receptor necessary for the activation of downstream signaling cascades. The antagonism of ALX 40-4C at the APJ receptor has been shown to inhibit apelin-mediated cellular processes.

Inhibition of Downstream Signaling

By blocking the activation of the APJ receptor, ALX 40-4C is expected to inhibit the following downstream signaling pathways that are typically activated by apelin:

-

Gαi-mediated signaling: Inhibition of the decrease in cAMP levels.

-

PI3K/Akt pathway: Reduction in the phosphorylation of Akt, leading to decreased cell survival and proliferation signals.

-

ERK1/2 pathway: Attenuation of ERK1/2 phosphorylation, impacting cell migration and proliferation.[5][12]

The following diagram illustrates the antagonistic action of ALX 40-4C on the APJ receptor signaling pathway.

Caption: ALX 40-4C competitively inhibits apelin binding to the APJ receptor.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the antagonistic activity of this compound on the APJ receptor.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the IC50 of ALX 40-4C for the APJ receptor.

Materials:

-

Cells stably expressing the human APJ receptor

-

125I-Apelin-13 (radioligand)

-

Unlabeled Apelin-13 (for determining non-specific binding)

-

This compound

-

Binding Buffer: 50 mM HEPES, pH 7.4, 1 mM CaCl2, 5 mM MgCl2, 0.1% Bovine Serum Albumin (BSA)

-

Wash Buffer: Cold Binding Buffer

-

96-well plates

-

Gamma counter

Procedure:

-

Cell Preparation: Harvest cells expressing the APJ receptor and resuspend in Binding Buffer to a concentration of 5 x 105 cells/100 µL.[6]

-

Assay Setup: In a 96-well plate, add the following to each well in a final volume of 100 µL:

-

Incubation: Incubate the plate for 90 minutes at room temperature.[6]

-

Termination: Terminate the binding reaction by centrifugation to separate the cells from the buffer.

-

Washing: Wash the cell pellet once with 500 µL of cold Wash Buffer.[6]

-

Quantification: Determine the amount of bound radioligand by counting the gamma emissions from the cell pellets using a gamma counter.

-

Data Analysis: Calculate the percentage of specific binding at each concentration of ALX 40-4C and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for the radioligand binding assay.

Cell Migration Assay (Boyden Chamber Assay)

This protocol assesses the ability of ALX 40-4C to inhibit apelin-induced cell migration.

Materials:

-

Cells expressing the APJ receptor (e.g., endothelial cells)

-

Serum-free cell culture medium

-

Recombinant human Apelin-13

-

This compound stock solution

-

Transwell inserts (e.g., 8 µm pore size)

-

24-well plate

-

Calcein-AM or other suitable cell viability stain

-

Fluorescence plate reader

Procedure:

-

Cell Preparation: Culture APJ-expressing cells to 70-80% confluency. The day before the assay, starve the cells by culturing them in serum-free medium for 12-24 hours.[9]

-

Assay Setup:

-

In the lower chamber of the 24-well plate, add serum-free medium containing a chemoattractant concentration of Apelin-13 (e.g., 100 ng/mL). For negative control wells, add serum-free medium without apelin.

-

In separate tubes, pre-incubate the starved cell suspension (1 x 106 cells/mL) with varying concentrations of ALX 40-4C (e.g., 0.1, 1, 10, 100 µM) for 30 minutes at 37°C. Include a vehicle control.[9]

-

Add 100 µL of the pre-incubated cell suspension to the upper chamber of each transwell insert.[9]

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-24 hours, depending on the cell type.[9]

-

Quantification of Migration:

-

Remove the non-migrated cells from the upper surface of the insert with a cotton swab.

-

Stain the migrated cells on the lower surface of the insert with Calcein-AM.

-

Quantify the fluorescence using a fluorescence plate reader.

-

-

Data Analysis: Plot the percentage of inhibition of migration against the log of the ALX 40-4C concentration to determine the IC50 value.

Conclusion

This compound serves as a valuable research tool for investigating the physiological and pathological roles of the apelin/APJ signaling pathway. Its well-characterized antagonistic activity, coupled with the detailed experimental protocols provided in this guide, enables researchers to effectively probe the functions of this important receptor system. A thorough understanding of its dual antagonism with the CXCR4 receptor is crucial for the accurate interpretation of experimental results. Further studies utilizing ALX 40-4C will undoubtedly contribute to a deeper understanding of the therapeutic potential of targeting the apelin/APJ axis in various diseases.

References

- 1. cusabio.com [cusabio.com]

- 2. tandfonline.com [tandfonline.com]

- 3. The Role of the Apelin/APJ System in the Regulation of Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The apelin receptor: Physiology, pathology, cell signalling, and ligand modulation of a peptide-activated class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. reactivi.ro [reactivi.ro]

- 12. Apelin/APJ system in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

ALX 40-4C Trifluoroacetate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

ALX 40-4C Trifluoroacetate (B77799) is a synthetic, small peptide inhibitor of the C-X-C chemokine receptor type 4 (CXCR4), a critical co-receptor for X4 strains of the human immunodeficiency virus (HIV-1). It also functions as an antagonist at the apelin receptor (APJ). This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and experimental protocols related to ALX 40-4C Trifluoroacetate. Quantitative data on its biological activity are summarized, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this important research compound.

Introduction

The chemokine receptor CXCR4 and its endogenous ligand, stromal cell-derived factor-1 (SDF-1/CXCL12), play a pivotal role in numerous physiological processes, including immune cell trafficking, hematopoiesis, and organogenesis.[1] The dysregulation of the CXCL12/CXCR4 signaling axis is implicated in various pathologies, most notably in cancer metastasis and as a major co-receptor for T-cell line-tropic (X4) strains of HIV-1, which facilitates viral entry into host T-cells.[1]

ALX 40-4C, chemically known as N-alpha-acetyl-nona-D-arginine amide acetate, was one of the pioneering CXCR4 inhibitors to be evaluated in human clinical trials for its therapeutic potential against HIV-1.[1][2] This guide delves into the technical aspects of this compound, the common salt form resulting from its synthesis and purification.[3]

Discovery and Development

ALX 40-4C was developed as a small peptide inhibitor of the CXCR4 receptor.[2] Its development led to its investigation in Phase I/II clinical trials for the treatment of HIV-1 infection.[2] These trials demonstrated that ALX 40-4C was well-tolerated in asymptomatic HIV-infected patients.[2] Although significant and consistent reductions in viral load were not observed in the broader patient population, this was partly because only a subset of the enrolled patients harbored virus types that utilize the CXCR4 co-receptor.[2]

Physicochemical Properties and Synthesis

ALX 40-4C is a synthetic oligopeptide composed of nine D-arginine residues with an N-terminal acetyl group and a C-terminal amide group, which enhance its stability and resistance to proteolytic degradation.[4] The trifluoroacetate salt is the most common form available due to the use of trifluoroacetic acid (TFA) in the purification process via reverse-phase high-performance liquid chromatography (RP-HPLC) following solid-phase peptide synthesis (SPPS).[3]

Solid-Phase Peptide Synthesis (SPPS) Workflow

A plausible method for the synthesis of ALX 40-4C is through Fmoc (9-fluorenylmethyloxycarbonyl) chemistry-based SPPS.[4]

Caption: Workflow for the solid-phase peptide synthesis of ALX 40-4C.

Mechanism of Action

ALX 40-4C functions as a competitive antagonist of the CXCR4 receptor.[1] Its primary mechanism involves direct binding to the receptor, which sterically hinders the interaction of both the natural ligand, CXCL12, and the HIV-1 envelope glycoprotein (B1211001) gp120.[1] Specifically, ALX 40-4C interacts with the second extracellular loop (ECL2) of the CXCR4 receptor.[1][2] This interaction prevents the necessary conformational changes in CXCR4 for downstream signaling and viral fusion.[1]

In addition to its well-characterized effects on CXCR4, ALX 40-4C also acts as an antagonist of the APJ receptor, a distinct G-protein coupled receptor (GPCR).[1][5]

Signaling Pathways

The binding of CXCL12 to CXCR4 initiates several downstream signaling cascades. ALX 40-4C, by blocking this initial interaction, abrogates the activation of these pathways.

Caption: Inhibition of CXCL12-CXCR4 signaling by ALX 40-4C.

Quantitative Data

The biological activity of this compound has been characterized in various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Receptor Binding and Functional Inhibition

| Parameter | Value | Receptor | Comments | Reference(s) |

| Ki | 1 µM | CXCR4 | Inhibition of SDF-1 binding. | [5] |

| IC50 | 2.9 µM | APJ Receptor | Antagonistic activity. | [5][6][7] |

| IC50 | ~20 nM | CXCR4 | Inhibition of SDF-1 mediated calcium mobilization in PBLs. | [8] |

Table 2: Anti-HIV-1 Activity

| Parameter | Value (µg/mL) | HIV-1 Strain(s) | Comments | Reference(s) |

| EC50 | 0.34 ± 0.04 | HIV-1 NL4-3 | Potent anti-HIV-1 effect. | [5][9] |

| EC50 | 0.37 ± 0.01 | HIV-1 NC10 | [5][9] | |

| EC50 | 0.18 ± 0.11 | HIV-1 HXB2 | [5][9] | |

| EC50 | 0.06 ± 0.02 | HIV-1 HC43 | [5][9] | |

| CC50 | 21 | - | 50% cytotoxic concentration. | [5][9] |

Table 3: Inhibition of HIV-1 gp120/APJ-mediated Cell Fusion

| HIV-1 Isolate | IC50 (µM) | Reference(s) |

| IIIB | 3.41 | [5] |

| 89.6 | 3.1 | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of ALX 40-4C.

Competitive Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a labeled ligand for binding to the target receptor.[10]

Caption: Workflow for a competitive binding assay.

Methodology:

-

Cell Preparation: Culture cells expressing the receptor of interest (e.g., CXCR4) and wash with an appropriate assay buffer.[4]

-

Compound Preparation: Prepare serial dilutions of ALX 40-4C.[4]

-

Ligand Binding: In a 96-well plate, incubate the cells with increasing concentrations of ALX 40-4C in the presence of a single concentration of a labeled ligand (e.g., 125I-Apelin-13 for the APJ receptor).[5] Nonspecific binding is determined in the presence of a high concentration of unlabeled ligand.[5]

-

Incubation and Detection: After incubation, separate bound from free ligand and quantify the amount of bound labeled ligand.

-

Data Analysis: Plot the percentage of inhibition against the concentration of ALX 40-4C and fit the data to a dose-response curve to determine the IC50 value.[4]

Cell Migration (Chemotaxis) Assay

This assay assesses the ability of ALX 40-4C to inhibit cell migration towards a chemoattractant like CXCL12.[1]

Methodology:

-

Cell Preparation: Starve CXCR4-expressing cells in a serum-free medium.[11]

-

Assay Setup: Place a chemoattractant (e.g., CXCL12) in the lower chamber of a Transwell plate.[1][11] Pre-incubate the cells with varying concentrations of ALX 40-4C.[11] Add the cell suspension to the upper chamber of the Transwell insert.[1][11]

-

Incubation: Incubate the plate to allow for cell migration through the porous membrane.[1][11]

-

Quantification: Quantify the number of cells that have migrated to the lower chamber.[1]

-

Data Analysis: Plot the number of migrated cells against the inhibitor concentration to determine the IC50 for migration inhibition.[12]

Calcium Mobilization Assay

This assay measures the inhibition of CXCL12-induced intracellular calcium release in the presence of ALX 40-4C.[1]

Methodology:

-

Cell Loading: Load cells with a calcium-sensitive fluorescent dye.[1]

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of ALX 40-4C.[1]

-

Stimulation: Establish a baseline fluorescence reading, then stimulate the cells with CXCL12 to induce calcium influx.[1]

-

Detection: Continuously measure the fluorescence intensity to monitor changes in intracellular calcium concentration.

-

Data Analysis: Determine the peak fluorescence intensity for each condition and calculate the percentage of inhibition of the calcium response by ALX 40-4C to determine the IC50 value.[10]

Conclusion

This compound is a well-characterized, potent peptide antagonist of the CXCR4 receptor and also demonstrates activity at the APJ receptor.[1][5] Its ability to inhibit the binding of CXCL12 and block HIV-1 entry has made it a valuable tool for research in virology, immunology, and oncology. This technical guide has provided a comprehensive overview of its discovery, mechanism of action, quantitative biological data, and detailed experimental protocols to aid researchers in their investigation of this compound and the signaling pathways it modulates.

References

- 1. benchchem.com [benchchem.com]

- 2. Safe use of the CXCR4 inhibitor ALX40-4C in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mybiosource.com [mybiosource.com]

- 7. This compound - Immunomart [immunomart.com]

- 8. researchgate.net [researchgate.net]

- 9. reactivi.ro [reactivi.ro]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Chemical structure and properties of ALX 40-4C Trifluoroacetate.

An In-depth Analysis of the Chemical Structure, Physicochemical Properties, and Biological Activity of a Potent CXCR4 and APJ Receptor Antagonist.

This technical guide provides a comprehensive overview of ALX 40-4C Trifluoroacetate (B77799), a synthetic peptide that has garnered significant attention for its potent inhibitory activity against the CXCR4 receptor, a key co-receptor for T-tropic (X4) strains of HIV-1.[1] Furthermore, ALX 40-4C has been identified as an antagonist of the APJ receptor, a G protein-coupled receptor implicated in cardiovascular regulation and other physiological functions.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the compound's chemical and physical properties, mechanism of action, and relevant experimental protocols.

Chemical Structure and Physicochemical Properties

ALX 40-4C is a synthetic oligopeptide, chemically defined as N-alpha-acetyl-nona-D-arginine amide.[3][4] The structure consists of nine D-isomers of arginine, featuring an acetyl group at the N-terminus and an amide group at the C-terminus, modifications that enhance its stability and resistance to proteolytic degradation.[3] Due to its synthesis and purification via solid-phase peptide synthesis (SPPS) and reverse-phase high-performance liquid chromatography (RP-HPLC), ALX 40-4C is most commonly available as a trifluoroacetate salt.[1] The trifluoroacetic acid used in the purification process forms a salt with the basic residues of the peptide.[1]

The presence of the trifluoroacetate counter-ion contributes to a higher molecular weight for the salt form compared to the free base, a critical consideration when preparing solutions of a specific molarity.[1]

Table 1: Chemical and Physical Properties of ALX 40-4C and its Trifluoroacetate Salt

| Property | ALX 40-4C Trifluoroacetate Salt | ALX 40-4C Free Base | References |

| Molecular Formula | C58H114F3N37O12 | C56H113N37O10 | [2][5][6][7] |

| Molecular Weight | 1578.76 g/mol | 1464.74 g/mol | [2][6][8] |

| Formulation | Lyophilized powder | - | [8] |

| Solubility | Soluble in sterile water (up to 50 mg/mL) and DMSO. Sonication may be required for dissolution in water. | Soluble in DMSO. | [6][8][9] |

| Storage (Powder) | Store at -20°C for up to 3 years. Keep desiccated. | Stability may vary compared to the salt form. | [1][6][8] |

| Storage (Stock Solution) | Store in aliquots at -20°C for up to 1 month or -80°C for up to 1 year. Avoid repeated freeze-thaw cycles. | Store at -80°C for up to 1 year or -20°C for up to 1 month. | [6][8] |

Biological Activity and Mechanism of Action

ALX 40-4C functions as a potent and selective antagonist of the CXCR4 and APJ receptors.[1] Its primary mechanism of action involves direct binding to the second extracellular loop (ECL2) of the CXCR4 receptor.[4][10][11][12] This interaction sterically hinders the binding of the natural ligand, CXCL12 (also known as SDF-1), and the HIV-1 envelope glycoprotein (B1211001) gp120.[4] By blocking the conformational changes in CXCR4 necessary for downstream signaling and viral fusion, ALX 40-4C effectively abrogates cellular responses such as cell migration, proliferation, and survival, and inhibits the entry of X4-tropic HIV-1 strains into host cells.[1][4]

In addition to its well-characterized effects on CXCR4, ALX 40-4C also acts as an antagonist of the APJ receptor.[4][10] This off-target activity should be taken into consideration when interpreting experimental results.[4]

Table 2: In Vitro Biological Activity of this compound

| Parameter | Value | Target/Virus Strain | References |

| CXCR4 Binding Affinity (Ki) | 1 µM | Inhibition of SDF-1 binding | [8][10] |

| APJ Receptor Antagonism (IC50) | 2.9 µM | [2][4][5][8][10] | |

| Anti-HIV-1 EC50 | 0.34 ± 0.04 µg/mL | HIV-1 NL4-3 | [9][10] |

| 0.37 ± 0.01 µg/mL | HIV-1 NC10 | [9][10] | |

| 0.18 ± 0.11 µg/mL | HIV-1 HXB2 | [9][10] | |

| 0.06 ± 0.02 µg/mL | HIV-1 HC43 | [9][10] | |

| Anti-HIV-1 (env-recombinant) EC50 | 0.38 ± 0.01 µg/mL | HIV-1 NL4-3 env | [10] |

| 0.40 ± 0.0 µg/mL | HIV-1 NC10 | [10] | |

| 1.34 ± 0.06 µg/mL | HIV-1 HXB2 env | [10] | |

| 1.02 ± 0.29 µg/mL | HIV-1 HC43 | [10] | |

| HIV-1 gp120/APJ-mediated cell fusion IC50 | 3.41 µM | IIIB isolate | [10] |

| 3.1 µM | 89.6 isolate | [10] | |

| Cytotoxicity (CC50) | 21 µg/mL | [10] |

Signaling Pathways and Experimental Workflows

The inhibitory action of ALX 40-4C on the CXCR4 signaling pathway prevents the downstream effects mediated by the binding of its natural ligand, CXCL12.

References

- 1. benchchem.com [benchchem.com]

- 2. mybiosource.com [mybiosource.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound - Immunomart [immunomart.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound|BLD Pharm [bldpharm.com]

- 8. benchchem.com [benchchem.com]

- 9. reactivi.ro [reactivi.ro]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Safe use of the CXCR4 inhibitor ALX40-4C in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Interaction of ALX40-4C Trifluoroacetate with the CXCR4 Extracellular Loop

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular interaction between ALX40-4C trifluoroacetate (B77799), a pioneering peptide-based antagonist, and the C-X-C chemokine receptor type 4 (CXCR4). ALX40-4C, chemically identified as N-alpha-acetyl-nona-D-arginine amide acetate, has been instrumental in validating CXCR4 as a therapeutic target, particularly in the context of HIV-1 entry and cancer metastasis.[1][2] This document details the mechanism of action, summarizes key quantitative data, outlines detailed experimental protocols for studying the interaction, and provides visual representations of the associated signaling pathways and experimental workflows.

Core Mechanism of Action

ALX40-4C functions as a competitive antagonist of the CXCR4 receptor.[1] Its primary mechanism involves direct binding to the receptor, which sterically hinders the interaction of both the endogenous ligand, CXCL12 (also known as SDF-1), and the HIV-1 envelope glycoprotein (B1211001) gp120.[1]

Molecular Interaction with CXCR4

ALX40-4C specifically interacts with the second extracellular loop (ECL2) of the CXCR4 receptor.[1][2][3][4][5][6][7][8][9][10] This interaction is critical as the ECL2, in conjunction with the N-terminus and other extracellular loops, constitutes the binding pocket for both CXCL12 and the V3 loop of HIV-1 gp120.[1][11][12][13] By occupying this pivotal site, ALX40-4C effectively blocks the necessary conformational changes in CXCR4 that are required for downstream signaling and viral fusion.[1] It is also worth noting that ALX40-4C has been identified as an antagonist of the APJ receptor, a distinct GPCR, which should be considered when interpreting experimental data.[1][3][5][7][14][15][16][17][18]

Quantitative Data Summary

The binding affinity and functional inhibition of ALX40-4C have been determined through various in vitro assays. The following tables provide a structured summary of the key quantitative parameters.

Table 1: Binding Affinity and Functional Inhibition of ALX40-4C

| Target Receptor | Ligand/Process Inhibited | Assay Type | Parameter | Value | Cell System/Comments |

| CXCR4 | SDF-1 (CXCL12) Binding | Competitive Binding | Kᵢ | 1 µM | Inhibition of SDF-1 binding.[3][5][7][9][14][15] |

| CXCR4 | SDF-1-mediated Calcium Mobilization | Calcium Mobilization | IC₅₀ | ~20 nM | Measured in Peripheral Blood Lymphocytes (PBLs).[9][14][19] |

| APJ Receptor | Apelin-13 Binding | Competitive Binding | IC₅₀ | 2.9 µM | Off-target activity.[1][3][5][7][14][15][16][18] |

Table 2: Anti-HIV-1 Activity of ALX40-4C

| HIV-1 Strain Type | Parameter | Value | Comments |

| X4-tropic (e.g., NL4-3, HXB2) | EC₅₀ | 0.06 - 0.37 µg/mL | Effective concentration for 50% inhibition of viral replication.[3][5][7][15] |

| - | CC₅₀ | 21 µg/mL | 50% cytotoxic concentration.[3][5][7][15] |

Signaling Pathways and Inhibition

The binding of CXCL12 to CXCR4 activates a cascade of intracellular signaling events that are crucial for cell migration, proliferation, and survival. ALX40-4C abrogates these pathways by preventing the initial ligand-receptor interaction.

Key Experimental Protocols

This section provides detailed methodologies for essential assays used to characterize the interaction of ALX40-4C with CXCR4.

CXCR4 Competitive Binding Assay (Flow Cytometry-Based)

This assay quantifies the ability of ALX40-4C to compete with a fluorescently labeled ligand for binding to CXCR4 on living cells.[1][4][7]

Objective: To determine the IC₅₀ value of ALX40-4C for CXCR4 binding.

Materials:

-

Jurkat cells (endogenously expressing CXCR4) or another suitable CXCR4-expressing cell line.[4]

-

Assay Buffer (e.g., PBS with 0.1% BSA).[7]

-

Fluorescently labeled CXCL12 (e.g., CXCL12-AF647).[4]

-

ALX40-4C serial dilutions.

-

Flow cytometer.

Protocol:

-

Cell Preparation: Culture and harvest Jurkat cells. Wash the cells twice with ice-cold Assay Buffer and resuspend to a final concentration of 2 x 10⁶ cells/mL.[7]

-

Compound Preparation: Prepare a 2X serial dilution of ALX40-4C in Assay Buffer in a separate 96-well plate.[7]

-

Assay Plate Setup: Add 50 µL of the cell suspension to each well of a 96-well plate.[7]

-

Add 50 µL of the 2X ALX40-4C serial dilutions or vehicle control to the respective wells.[7]

-

Incubate for 30 minutes at 4°C.[7]

-

Competitive Binding: Add 50 µL of a working solution of fluorescently labeled CXCL12 to all wells.[7]

-

Incubate for 1-2 hours at 4°C, protected from light.

-

Washing: Wash the cells three times with ice-cold Assay Buffer to remove unbound ligand.[7]

-

Data Acquisition: Resuspend the cells in 200 µL of Assay Buffer and acquire data on a flow cytometer, measuring the mean fluorescence intensity (MFI).[1][7]

-

Data Analysis: Plot the normalized MFI against the logarithm of the ALX40-4C concentration and fit a dose-response curve to calculate the IC₅₀ value.[1][7]

Calcium Mobilization Assay

This functional assay measures the ability of ALX40-4C to block the increase in intracellular calcium concentration induced by CXCL12 activation of CXCR4.[1][6][14][20]

Objective: To determine the potency of ALX40-4C in blocking CXCR4 signal transduction.

Materials:

-

Human Peripheral Blood Lymphocytes (PBLs) or a CXCR4-expressing cell line.[1][6][14]

-

Calcium-sensitive fluorescent dye (e.g., Fluo-3 AM, Fura-2 AM).[1][6]

-

Recombinant human CXCL12.[1]

-

ALX40-4C.

-

Fluorometric imaging plate reader (FLIPR) or flow cytometer equipped for kinetic reads.[1]

Protocol:

-

Cell Preparation: Isolate and prepare PBLs or culture a CXCR4-expressing cell line.[6]

-

Dye Loading: Load cells with a calcium-sensitive dye according to the manufacturer’s instructions, typically involving a 30-60 minute incubation at 37°C.[1][6]

-

Washing: Wash the cells to remove excess extracellular dye.[1][6]

-

Plating: Resuspend the cells in a suitable buffer and plate them.

-

Pre-treatment: Pre-treat the cells by adding various concentrations of ALX40-4C and incubate for a defined period (e.g., 15-30 minutes).[1]

-

Signal Reading: Establish a baseline fluorescence reading for 10-20 seconds.[1]

-

Stimulation: Add a pre-determined EC₅₀ concentration of CXCL12 to induce calcium mobilization and continue to record the fluorescence signal.[4]

-

Data Analysis: Calculate the percentage inhibition of the CXCL12-induced response at each ALX40-4C concentration and determine the IC₅₀.[1]

Chemotaxis Assay

This assay assesses the ability of ALX40-4C to inhibit the directed migration of cells towards a CXCL12 gradient.[1][20]

Objective: To quantify the functional antagonism of ALX40-4C on CXCR4-mediated cell migration.

Materials:

-

CXCR4-expressing cells (e.g., T-cell line, PBMCs).

-

Chemotaxis chamber (e.g., Transwell inserts).[1]

-

Recombinant human CXCL12.

-

ALX40-4C.

-

Cell staining dye (e.g., crystal violet) or cell counter.[20]

Protocol:

-

Chamber Setup: Place Transwell inserts into the wells of a companion plate. Add medium containing CXCL12 to the lower chamber.[20]

-

Cell Preparation: Harvest and resuspend CXCR4-expressing cells in chemotaxis buffer.[1]

-

Pre-incubation: Pre-incubate the cells with various concentrations of ALX40-4C for 15-30 minutes at room temperature.[1]

-

Cell Addition: Add the cell suspension (containing ALX40-4C) to the upper chamber of each Transwell insert.[1][20]

-

Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period sufficient for migration (typically 2-4 hours).[1][20]

-

Quantification: After incubation, remove non-migrated cells from the upper surface of the membrane. Stain and quantify the migrated cells on the lower surface.[20]

-

Data Analysis: Determine the number of migrated cells for each condition. Plot the percentage of migration inhibition against the logarithm of the ALX40-4C concentration to calculate the IC₅₀ value.[1][20]

Conclusion

ALX40-4C trifluoroacetate remains a cornerstone compound in the study of CXCR4 biology. As one of the first CXCR4 inhibitors to be tested in human clinical trials, it has provided invaluable proof-of-concept for co-receptor inhibition as a therapeutic strategy.[1][2][8] Its specific interaction with the ECL2 of CXCR4 provides a clear mechanism for its potent antagonism of both CXCL12-mediated signaling and HIV-1 entry. The experimental protocols detailed herein offer a robust framework for researchers to further investigate the intricate role of the CXCR4 axis in health and disease and to characterize novel modulators of this important receptor.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Safe use of the CXCR4 inhibitor ALX40-4C in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Structures of the CXCR4 chemokine receptor in complex with small molecule and cyclic peptide antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural and Phylogenetic Analysis of CXCR4 Protein Reveals New Insights into Its Role in Emerging and Re-Emerging Diseases in Mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effect of Mutations in the Second Extracellular Loop of CXCR4 on Its Utilization by Human and Feline Immunodeficiency Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. ALX 40-4C Trifluoroacetate - Immunomart [immunomart.com]

- 17. benchchem.com [benchchem.com]

- 18. mybiosource.com [mybiosource.com]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

An In-depth Technical Guide on ALX 40-4C Trifluoroacetate for Virology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

ALX 40-4C is a pioneering synthetic, peptide-based compound that has played a significant role in the field of virology, particularly in the development of HIV-1 entry inhibitors.[1] Chemically identified as N-alpha-acetyl-nona-D-arginine amide acetate, it was one of the first antagonists of the C-X-C chemokine receptor type 4 (CXCR4) to be evaluated in human clinical trials for anti-HIV-1 therapy.[2][3] This guide provides a comprehensive technical overview of ALX 40-4C Trifluoroacetate, detailing its mechanism of action, summarizing key quantitative data, providing detailed experimental protocols, and visualizing its function in virological research.

The primary utility of ALX 40-4C in virology stems from its function as a competitive antagonist of the CXCR4 receptor.[1] CXCR4 is a critical co-receptor for T-cell line-tropic (X4) strains of HIV-1, which are often associated with later stages of disease progression.[4][5] By blocking this co-receptor, ALX 40-4C prevents the virus from entering and infecting host T-cells.[1] While its clinical development for HIV was not ultimately pursued, the research surrounding ALX 40-4C provided invaluable proof-of-concept for co-receptor inhibition and laid the groundwork for subsequent CXCR4 antagonists.[1]

Core Mechanism of Action

The anti-HIV-1 activity of ALX 40-4C is rooted in its ability to competitively inhibit the CXCR4 co-receptor, a crucial step in the entry process for X4-tropic HIV-1 strains.[4]

2.1 Inhibition of HIV-1 Entry

The entry of HIV-1 into a host cell is a multi-step process:

-

Primary Receptor Binding: The viral envelope glycoprotein (B1211001) gp120 first binds to the CD4 receptor on the surface of target cells like T-helper lymphocytes.[4]

-

Conformational Change: This initial binding induces a conformational change in gp120, exposing a binding site for a co-receptor.[4]

-

Co-receptor Binding: The exposed site on gp120 then binds to either the CCR5 or CXCR4 co-receptor. X4-tropic strains of HIV-1 exclusively use CXCR4.[2]

-

Membrane Fusion: This dual-receptor engagement triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and the release of the viral core into the host cell's cytoplasm.[1]

ALX 40-4C acts as a steric hindrance. It directly binds to the second extracellular loop of the CXCR4 receptor, physically blocking the interaction between the V3 loop of the viral gp120 and the host cell co-receptor.[1][2] This action effectively halts the viral lifecycle before the virus can inject its genetic material into the cell.[4]

2.2 Antagonism of the CXCL12/CXCR4 Axis

Beyond its role in HIV-1 entry, CXCR4's natural ligand is the chemokine CXCL12 (also known as SDF-1).[2] This signaling axis is vital for numerous physiological processes, including immune cell trafficking and hematopoiesis.[1] As a competitive antagonist, ALX 40-4C also blocks the binding of CXCL12, thereby inhibiting its downstream signaling pathways. This is a critical consideration in experimental design, as it can affect cell migration and survival.[1][6]

2.3 Off-Target Activity

It is important for researchers to note that ALX 40-4C has also been identified as an antagonist of the APJ receptor, a distinct G-protein-coupled receptor, with an IC50 of 2.9 μM.[6][7] This off-target activity should be considered when interpreting experimental results.[2]

Quantitative Data Presentation

The efficacy of ALX 40-4C has been quantified in numerous in vitro studies. The following tables summarize key performance metrics.

Table 1: In Vitro Anti-HIV-1 Activity of ALX 40-4C

| HIV-1 Strain | Parameter | Value | Cell Line/System |

| HIV-1 NL4-3 | EC50 | 0.34 ± 0.04 µg/mL | Not Specified |

| HIV-1 NC10 | EC50 | 0.37 ± 0.01 µg/mL | Not Specified |

| HIV-1 HXB2 | EC50 | 0.18 ± 0.11 µg/mL | Not Specified |

| HIV-1 HC43 | EC50 | 0.06 ± 0.02 µg/mL | Not Specified |

| General | CC50 | 21 µg/mL | Not Specified |

EC50 (50% Effective Concentration) is the concentration of the drug that inhibits viral replication by 50%. CC50 (50% Cytotoxic Concentration) is the concentration that causes death to 50% of host cells. Data sourced from MedchemExpress.[7][8]

Table 2: Receptor Binding and Functional Inhibition of ALX 40-4C

| Target Receptor | Ligand/Stimulus | Assay Type | Parameter | Value | Cell Line/System |

| CXCR4 | SDF-1/CXCL12 | Competitive Binding | Ki | 1 µM | Not Specified[1][7] |

| CXCR4 | SDF-1/CXCL12 | Calcium Mobilization | IC50 | ~20 nM | Peripheral Blood Lymphocytes (PBLs)[6] |

| APJ | Apelin-13 | Competitive Binding | IC50 | 2.9 µM | HEK293 cells expressing APJ[6][7][8] |

Ki (Inhibition Constant) represents the binding affinity of the inhibitor. IC50 (50% Inhibitory Concentration) is the concentration of inhibitor required to block 50% of a biological response.

Visualizations: Pathways and Workflows

HIV-1 Entry and Inhibition Pathway

This diagram illustrates the key molecular interactions during X4-tropic HIV-1 entry and the mechanism by which ALX 40-4C blocks this process.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Safe use of the CXCR4 inhibitor ALX40-4C in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

Understanding the Binding Affinity of ALX 40-4C Trifluoroacetate to CXCR4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the binding affinity of ALX 40-4C trifluoroacetate (B77799) to the C-X-C chemokine receptor type 4 (CXCR4). ALX 40-4C, a small peptide inhibitor, was one of the first CXCR4 antagonists to be evaluated in human clinical trials.[1][2] It functions as a competitive antagonist, sterically hindering the interaction of the natural ligand, CXCL12 (also known as SDF-1), and the HIV-1 envelope glycoprotein (B1211001) gp120 with the CXCR4 receptor.[1][3] This guide details the quantitative binding data, experimental methodologies, and the underlying signaling pathways.

Quantitative Binding and Functional Inhibition Data

The binding affinity and functional inhibition of ALX 40-4C have been determined through various in vitro assays. The key parameters, including the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀), are summarized below.

| Parameter | Value | Assay Type | Cell Line/System | Target | Ligand |

| Kᵢ | 1 µM | Competitive Binding | Not Specified | CXCR4 | SDF-1 (CXCL12)[4][5][6] |

| IC₅₀ | ~20 nM | Calcium Mobilization | Peripheral Blood Lymphocytes (PBLs) | CXCR4 | SDF-1 (CXCL12)[4] |

| IC₅₀ | 2.9 µM | Competitive Binding | HEK293 cells expressing APJ | APJ | Apelin-13[4][5][6] |

Note: ALX 40-4C also demonstrates off-target activity as an antagonist of the APJ receptor.[3][4][5]

Mechanism of Action

ALX 40-4C is a nonapeptide that acts as a competitive antagonist of the CXCR4 receptor.[1][2] Its primary mechanism involves direct binding to the second extracellular loop of CXCR4.[1][3][7][8] This interaction physically obstructs the binding site for CXCL12, preventing the initiation of downstream signaling cascades that are crucial for cell migration, proliferation, and survival.[1][9] Furthermore, this blockade of CXCR4 also inhibits the entry of T-tropic (X4) strains of HIV-1 into host cells, as the virus utilizes CXCR4 as a co-receptor.[1][2]

CXCR4 Signaling Pathway and Inhibition by ALX 40-4C

The binding of the chemokine CXCL12 to its receptor CXCR4 initiates a series of intracellular signaling events, primarily through the activation of Gαi-type G proteins.[1][4] This leads to downstream cellular responses such as calcium mobilization and chemotaxis.[9] ALX 40-4C, by competitively blocking the CXCL12 binding site, prevents the activation of this signaling cascade.[9][10]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Safe use of the CXCR4 inhibitor ALX40-4C in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Methodological & Application

ALX 40-4C Trifluoroacetate: Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

ALX 40-4C Trifluoroacetate is a potent, synthetic small peptide inhibitor of the C-X-C chemokine receptor type 4 (CXCR4).[1][2] It functions as a competitive antagonist, effectively blocking the binding of the natural ligand, Stromal Cell-Derived Factor-1 (SDF-1), also known as CXCL12.[3][4] This inhibition disrupts downstream signaling pathways crucial for cell migration, proliferation, and survival.[5][6] Notably, ALX 40-4C also acts as an antagonist for the Apelin Receptor (APJ).[1][5]

The CXCL12/CXCR4 signaling axis is a key mediator in various physiological and pathological processes, including HIV-1 entry into host cells, cancer metastasis, and inflammation.[7][8][9] Dysregulation of this axis is implicated in the progression of numerous diseases, making it a prime target for therapeutic intervention.[6][7] ALX 40-4C's ability to block this pathway makes it a valuable tool in virology, oncology, and immunology research.[2][10]

This document provides detailed application notes and experimental protocols for the use of this compound in cell culture settings.

Mechanism of Action

ALX 40-4C is a competitive antagonist that binds to the second extracellular loop of the CXCR4 receptor.[6][7] This binding sterically hinders the interaction of both CXCL12 and the HIV-1 envelope glycoprotein (B1211001) gp120 with the receptor.[6][10] By preventing this interaction, ALX 40-4C blocks the conformational changes in CXCR4 necessary for downstream signal transduction and, in the case of HIV-1, viral entry.[7][8]

The binding of CXCL12 to CXCR4 typically activates Gαi-protein coupling, leading to a cascade of intracellular signaling events, including calcium mobilization and activation of the MAPK/ERK pathway, which are essential for cell migration and proliferation.[5] ALX 40-4C effectively abrogates these downstream effects.[5][6]

It is important to consider that ALX 40-4C also exhibits off-target activity as an antagonist of the APJ receptor, which should be taken into account when interpreting experimental results.[6][11]

Data Presentation

The biological activity of this compound has been characterized in various in vitro assays. The following tables summarize key quantitative data.

Table 1: Inhibitory Activity against Receptor Binding and Function

| Target Receptor | Ligand | Assay Type | Parameter | Value | Cell Line/System |

| CXCR4 | SDF-1 (CXCL12) | Competitive Binding | Kᵢ | 1 µM | Not Specified |

| APJ | Apelin-13 | Competitive Binding | IC₅₀ | 2.9 µM | HEK293 cells expressing APJ |

| CXCR4 | SDF-1 (CXCL12) | Calcium Mobilization | IC₅₀ | ~20 nM | Peripheral Blood Lymphocytes (PBLs) |

Data compiled from multiple sources.[1][5][12][13]

Table 2: Anti-HIV-1 Activity

| HIV-1 Strain | Parameter | Value |

| HIV-1 NL4-3, NC10 | EC₅₀ | 0.34 ± 0.04 µg/mL, 0.37 ± 0.01 µg/mL |

| HIV-1 HXB2, HC43 | EC₅₀ | 0.18 ± 0.11 µg/mL, 0.06 ± 0.02 µg/mL |

| IIIB isolate | IC₅₀ (gp120/APJ-mediated fusion) | 3.41 µM |

| 89.6 isolate | IC₅₀ (gp120/APJ-mediated fusion) | 3.1 µM |

| General | CC₅₀ (50% cytotoxic concentration) | 21 µg/mL |

Data compiled from multiple sources.[1][13]

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation of the stock solution is critical for accurate and reproducible results.

Materials:

-

This compound (lyophilized powder)

-

Sterile, nuclease-free water or DMSO

-

Sterile polypropylene (B1209903) microcentrifuge tubes

Procedure:

-

Equilibrate: Allow the vial of lyophilized ALX 40-4C to reach room temperature before opening to prevent condensation.

-

Reconstitution: Prepare a stock solution, typically at 1-10 mM. For peptides, sterile water is often a suitable solvent.[4] If solubility is an issue, DMSO can be used.[14] Ensure the final DMSO concentration in the cell culture medium is low (typically <0.1%) to avoid cytotoxicity.[4]

-

Storage: Store the stock solution in aliquots at -20°C for short-term storage or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[14]

Protocol 1: CXCR4-Mediated Cell Migration (Chemotaxis) Assay

This assay measures the ability of ALX 40-4C to inhibit cell migration towards a CXCL12 gradient.

Materials:

-

CXCR4-expressing cells (e.g., Jurkat cells, primary T-cells)

-

Transwell inserts (e.g., 5 µm pores for lymphocytes)

-

24-well companion plates

-

Chemotaxis buffer (e.g., RPMI with 0.5% BSA)

-

Recombinant human CXCL12

-

This compound

-

Cell stain (e.g., crystal violet) or fluorescent dye (e.g., Calcein-AM)

Procedure:

-

Cell Preparation: Culture CXCR4-expressing cells to 70-80% confluency. The day before the assay, starve the cells by replacing the growth medium with a serum-free medium to reduce basal migration.[4]

-

Assay Setup:

-

In the lower chamber of the 24-well plate, add chemotaxis buffer containing CXCL12 (e.g., 100 ng/mL) as the chemoattractant.[4]

-

Include a negative control with buffer only.

-

-

Cell Treatment and Seeding:

-

Harvest and resuspend the starved cells in serum-free medium.

-

Pre-incubate the cells with various concentrations of ALX 40-4C (or a vehicle control) for 30-60 minutes at 37°C.[4]

-

Seed the cells in the upper chamber of the Transwell inserts.

-

-

Incubation: Incubate the plate for a sufficient time to allow for cell migration (typically 2-4 hours) at 37°C in a CO₂ incubator.

-

Quantification:

-

Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the migrated cells under a microscope or quantify fluorescence if a dye was used.

-

-

Data Analysis: Plot the number of migrated cells against the concentration of ALX 40-4C to determine the IC₅₀ for migration inhibition.

Protocol 2: Anti-HIV-1 Replication Assay

This protocol assesses the ability of ALX 40-4C to inhibit the replication of X4-tropic HIV-1 strains in a susceptible T-cell line.[8]

Materials:

-

Susceptible T-cell line (e.g., MT-4, H9)

-

X4-tropic HIV-1 strain

-

Complete cell culture medium

-

This compound

-

p24 antigen ELISA kit

-

MTT or other cell viability assay reagents

Procedure:

-

Cell Seeding: Seed the T-cell line in a 96-well plate.

-

Infection and Treatment:

-

Pre-treat the cells with various concentrations of ALX 40-4C for 1 hour at 37°C.

-

Infect the cells with a known amount of X4-tropic HIV-1.

-

Include uninfected and untreated infected controls.

-

-

Incubation: Incubate the plate for 4-7 days at 37°C in a CO₂ incubator.

-

Quantification of Viral Replication:

-

At the end of the incubation period, collect the cell culture supernatant.

-

Measure the amount of HIV-1 p24 antigen in the supernatant using an ELISA kit.

-

-

Cell Viability Assessment:

-

Assess the viability of the remaining cells using an MTT assay to determine the cytotoxic concentration (CC₅₀) of ALX 40-4C.[8]

-

-

Data Analysis:

-

Calculate the percentage of inhibition of viral replication for each concentration of ALX 40-4C relative to the untreated infected control.

-

Determine the 50% effective concentration (EC₅₀) from the dose-response curve.

-

Signaling Pathway

The following diagram illustrates the antagonism of the CXCL12/CXCR4 signaling pathway by ALX 40-4C.

Conclusion

This compound is a well-characterized dual antagonist of the CXCR4 and APJ receptors.[5] Its ability to inhibit the CXCL12/CXCR4 signaling axis makes it an invaluable research tool for studying HIV-1 entry, cancer cell biology, and immune responses.[7][8] The protocols and data presented here provide a comprehensive guide for the effective use of ALX 40-4C in cell culture experiments. Researchers should consider its dual antagonism when designing experiments and interpreting results.[6][11]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. mybiosource.com [mybiosource.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. CXCL12 (SDF-1)/CXCR4 pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. abmole.com [abmole.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. benchchem.com [benchchem.com]

ALX 40-4C Trifluoroacetate: Application Notes and Protocols for In Vitro HIV Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

ALX 40-4C Trifluoroacetate is a potent and specific small peptide antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2][3] It effectively blocks the entry of CXCR4-tropic (X4) strains of HIV-1 into target cells, making it a valuable tool for research and development of novel antiretroviral therapies.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing ALX 40-4C in in vitro HIV-1 inhibition assays.

ALX 40-4C was one of the pioneering CXCR4 inhibitors evaluated in human clinical trials for anti-HIV-1 therapy.[1][4] Its mechanism of action involves binding to the second extracellular loop of the CXCR4 receptor.[1][4] This action prevents the interaction between the viral envelope glycoprotein (B1211001) gp120 and the host cell co-receptor, a critical step for viral fusion and entry.[1]

Mechanism of Action

The entry of HIV-1 into host cells is a multi-step process that begins with the binding of the viral gp120 protein to the CD4 receptor on the surface of target cells, such as T-helper lymphocytes and macrophages.[1] This binding induces conformational changes in gp120, exposing a binding site for a co-receptor, which is typically either CCR5 or CXCR4.[1] X4-tropic HIV-1 strains, which are often associated with later stages of disease progression, exclusively use CXCR4 for entry.[1][5] ALX 40-4C competitively inhibits this interaction, thereby halting the viral lifecycle at an early stage.[1]

Caption: Mechanism of ALX 40-4C inhibition of HIV-1 entry.

Quantitative Data Summary

The following tables summarize the in vitro efficacy and cytotoxicity of ALX 40-4C against various strains of HIV-1.

Table 1: In Vitro Anti-HIV-1 Activity of ALX 40-4C

| HIV-1 Strain | Assay Type | Parameter | Value | Reference |

| HIV-1 NL4-3 | Replication Inhibition | EC50 | 0.34 ± 0.04 µg/mL | [2][3] |

| HIV-1 NC10 | Replication Inhibition | EC50 | 0.37 ± 0.01 µg/mL | [2][3] |

| HIV-1 HXB2 | Replication Inhibition | EC50 | 0.18 ± 0.11 µg/mL | [2][3] |

| HIV-1 HC43 | Replication Inhibition | EC50 | 0.06 ± 0.02 µg/mL | [2][3] |

| HIV-1 NL4-3 env | Env-recombinant HIV | EC50 | 0.38 ± 0.01 µg/mL | [2] |

| HIV-1 NC10 env | Env-recombinant HIV | EC50 | 0.40 ± 0.0 µg/mL | [2] |

| HIV-1 HXB2 env | Env-recombinant HIV | EC50 | 1.34 ± 0.06 µg/mL | [2] |

| HIV-1 HC43 env | Env-recombinant HIV | EC50 | 1.02 ± 0.29 µg/mL | [2] |

| HIV-1 IIIB isolate | Cell Fusion | IC50 | 3.41 µM | [1][2] |

| HIV-1 89.6 isolate | Cell Fusion | IC50 | 3.1 µM | [1][2] |

Table 2: Cytotoxicity and Receptor Binding of ALX 40-4C

| Parameter | Cell Line/System | Value | Reference |

| CC50 (50% Cytotoxic Concentration) | Various | 21 µg/mL | [1][2] |

| CXCR4 Binding (SDF-1 Inhibition) | Ki = 1 µM | [2][3] | |

| APJ Receptor Binding | IC50 = 2.9 µM | [2][3] |

Experimental Protocols

This section provides detailed protocols for assessing the anti-HIV-1 activity and cytotoxicity of ALX 40-4C.

HIV-1 Replication Inhibition Assay (Multi-cycle)

This assay determines the ability of ALX 40-4C to inhibit HIV-1 replication over several rounds of infection.

Materials:

-

Target Cells: MT-4 cells or other susceptible T-cell lines.

-

Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[1]

-

Virus: X4-tropic HIV-1 strains (e.g., NL4-3, HXB2).

-

Compound: this compound.

-

Assay Plates: 96-well flat-bottom cell culture plates.[1]

-

Reagents: HIV-1 p24 Antigen Capture ELISA kit.[1]

Procedure:

-

Cell Preparation: Culture target cells in logarithmic growth phase. On the day of the assay, seed 96-well plates with cells at an appropriate density (e.g., 5 x 10^4 cells/well).

-